molecular formula C12H15ClN4O2 B1377795 2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride CAS No. 1435804-43-5

2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

Cat. No. B1377795
M. Wt: 282.72 g/mol
InChI Key: YDWPNNNQRODKIO-UHFFFAOYSA-N
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Description

“2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . This compound is structurally diverse and can be obtained in moderate to excellent yields .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

The structure of this compound was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Antibacterial Activity

A notable area of research for derivatives similar to the specified compound involves their synthesis for potential antibacterial applications. For instance, derivatives have been synthesized and tested for significant antibacterial activity, providing a foundation for further exploration of such compounds in combating microbial infections (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Antimicrobial and Hemolytic Agents

Research into oxadiazole derivatives includes their synthesis as potential antimicrobial and hemolytic agents. These compounds are synthesized through various chemical reactions and are screened against selected microbial species, showing active properties to a variable extent relative to reference standards. This indicates a promising avenue for developing new antimicrobial agents (A. Rehman, M. Abbasi, S. Z. Siddiqui, I. Ahmad, M. Shahid, Zinayyera Subhani, 2016).

Antioxidant Activity

The antioxidant activity of oxadiazole derivatives has also been evaluated, with some compounds showing potential as antioxidants. This suggests a role for such compounds in combating oxidative stress, a factor in various diseases (S. George, R. Sabitha, P. M. Kumar, T. Ravi, 2010).

Anti-Diabetic Agents

Some studies have focused on the synthesis of bi-heterocyclic compounds as valuable anti-diabetic agents, exploring their enzyme inhibition and cytotoxic behavior. This research demonstrates the potential of oxadiazole derivatives in developing new treatments for diabetes through enzyme inhibition studies (Muhammad Athar Abbasi, M. Ramzan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, M. Lodhi, Farmanullah Khan, B. Mirza, 2020).

Glutaminase Inhibitors

Research into analogs of BPTES, a potent and selective inhibitor of kidney-type glutaminase, has led to the synthesis of compounds with potential as glutaminase inhibitors. These compounds, similar in structure to the specified compound, have been shown to attenuate the growth of certain cancer cells in vitro and in mouse models, highlighting the therapeutic potential of such inhibitors in oncology (K. Shukla, D. Ferraris, A. Thomas, M. Stathis, Bridget R Duvall, Greg Delahanty, J. Alt, R. Rais, C. Rojas, P. Gao, Yan Xiang, C. Dang, B. Slusher, T. Tsukamoto, 2012).

Safety And Hazards

While the specific safety and hazards for this compound are not mentioned in the sources, similar compounds with a 1,3,4-oxadiazole ring have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

2-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.ClH/c13-8-10(17)14-7-6-11-15-12(16-18-11)9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWPNNNQRODKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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